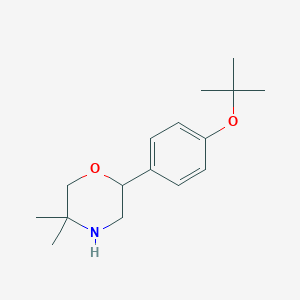
3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate: is an organic compound characterized by the presence of a hydroxyphenyl group and a trifluorobutane sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate typically involves the reaction of 3-hydroxyphenol with 4,4,4-trifluorobutane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, in the presence of a suitable base.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe or reagent to study enzyme activities and biochemical pathways. Its trifluorobutane sulfonate group can interact with biological molecules, providing insights into molecular interactions.
Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s unique structure may offer advantages in terms of bioavailability and target specificity.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate involves its interaction with molecular targets through its hydroxyphenyl and trifluorobutane sulfonate groups. These interactions can lead to changes in the structure and function of target molecules, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-carboxylate
- 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-phosphate
- 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-nitrate
Comparison: Compared to similar compounds, 3-Hydroxyphenyl 4,4,4-trifluorobutane-1-sulfonate is unique due to its sulfonate group, which imparts distinct chemical properties such as increased solubility in water and enhanced reactivity in nucleophilic substitution reactions. The trifluorobutane moiety also contributes to its stability and resistance to metabolic degradation, making it a valuable compound in various applications.
Propiedades
Número CAS |
1956327-62-0 |
|---|---|
Fórmula molecular |
C10H11F3O4S |
Peso molecular |
284.25 g/mol |
Nombre IUPAC |
(3-hydroxyphenyl) 4,4,4-trifluorobutane-1-sulfonate |
InChI |
InChI=1S/C10H11F3O4S/c11-10(12,13)5-2-6-18(15,16)17-9-4-1-3-8(14)7-9/h1,3-4,7,14H,2,5-6H2 |
Clave InChI |
KUZRGOYEGKUIGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


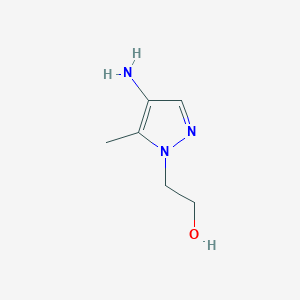

![4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)
![4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)

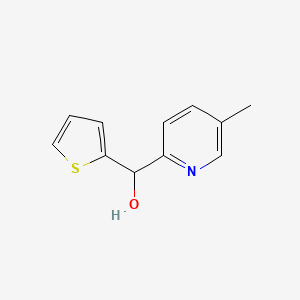
![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)
![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)
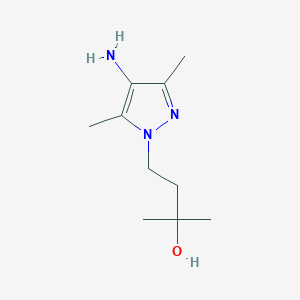
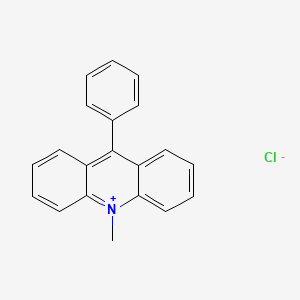


![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B13085633.png)
